molecular formula C8H9NS B1394068 2-Methyl-2-thien-2-ylpropanenitrile CAS No. 90222-97-2

2-Methyl-2-thien-2-ylpropanenitrile

Cat. No. B1394068
CAS RN: 90222-97-2
M. Wt: 151.23 g/mol
InChI Key: RTXFTJVXIXTDIU-UHFFFAOYSA-N
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Description

2-Methyl-2-thien-2-ylpropanenitrile is a chemical compound with the molecular formula C8H9NS . It is used in scientific research and finds applications in various fields, including the study of organic synthesis, pharmaceuticals, and material science.


Molecular Structure Analysis

The molecular structure of 2-Methyl-2-thien-2-ylpropanenitrile is represented by the formula C8H9NS . The average molecular weight is 151.229 Da .

Other physical and chemical properties such as density, boiling point, and melting point are not available in the search results .

Scientific Research Applications

  • Oxidative Cyclizations and Synthesis of Dihydrofuran-Carbonitriles : Research by Yılmaz, Uzunalioğlu, & Pekel (2005) focused on oxidative cyclizations of 3-oxo-3-thien-2-ylpropanenitrile, leading to the formation of 4,5-dihydrofuran-3-carbonitriles containing heterocycles. These compounds were synthesized with good yields, demonstrating the potential of 2-thienyl substituted alkenes in chemical synthesis.

  • Optical Memory and Photochromic Materials : Pu et al. (2006) conducted a study on photochromic diarylethenes, including derivatives of 2-methyl-2-thien-2-ylpropanenitrile, for three-wavelength optical memory applications (Pu, Zhang, Xu, Shen, Xiao, & Chen, 2006). These materials demonstrated rapid response to specific wavelengths and high signal-to-noise ratios, indicating their utility in advanced optical storage technologies.

  • Electrophilic Reactions with Thiophene Moieties : A study by Yang, Nandy, Selvakumar, & Fang (2000) explored the use of methyl thiophene-2-carboxylate and related compounds in electrophilic reactions promoted by samarium diiodide (Yang et al., 2000). This research highlighted the potential of incorporating thiophene moieties in the synthesis of long-chain esters with unique properties.

  • Novel Photochromic Compounds and Optical Recording : Additional work by Pu et al. (2003) involved the synthesis of new kinds of photochromic diarylethenes for rewritable photo-mode optical recording (Pu, Zhang, Sun, Guo, Mai, & Qi, 2003). These compounds showed high sensitivity to recording lasers and potential for high-density optical data storage.

  • Synthesis and Characterization of Oligomers : Kaya & Aydın (2009) focused on the synthesis and characterization of oligo[2-(thien-2-yl-methylene)aminophenol] and its metal complexes, examining their thermal degradation and electrical conductivity (Kaya & Aydın, 2009). Their findings contribute to the development of new materials with specific thermal and electrical properties.

properties

IUPAC Name

2-methyl-2-thiophen-2-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NS/c1-8(2,6-9)7-4-3-5-10-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXFTJVXIXTDIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-thien-2-ylpropanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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